TP-4748
Description
Significance of Furan (B31954) Scaffolds in Chemical Research
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold found in a vast array of natural products and biologically active molecules. rsc.org Its presence is often associated with a wide spectrum of pharmacological activities, making it a key component in drug discovery and development. The unique electronic properties of the furan ring also make it a valuable component in the design of organic materials with specific optical and electronic characteristics.
Role of Organoboron Compounds in Catalytic Transformations
Organoboron compounds, particularly boronic acids and their esters, have revolutionized the landscape of organic synthesis. nih.gov Their stability, low toxicity, and remarkable versatility make them indispensable reagents in a multitude of catalytic reactions. nih.gov The most notable of these is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction, along with other catalytic transformations involving organoboron compounds, has become a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules. nih.gov
Contextualization of (2-(Ethoxycarbonyl)furan-3-yl)boronic Acid within Advanced Synthetic Methodologies
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid, with its strategically placed ethoxycarbonyl and boronic acid groups on the furan ring, is a prime example of a tailored building block for advanced synthetic applications. The boronic acid functionality serves as a handle for participation in various cross-coupling reactions, allowing for the introduction of the furan core into larger, more complex structures. The ethoxycarbonyl group, on the other hand, can be further manipulated or can influence the reactivity and properties of the resulting molecules. This dual functionality makes it a valuable intermediate in the synthesis of highly substituted and functionalized furan-containing compounds.
Chemical Properties and Structure
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid is a solid compound with the molecular formula C₇H₉BO₅ and a molecular weight of approximately 183.95 g/mol . cymitquimica.comscbt.com Its structure features a furan ring substituted at the 2-position with an ethoxycarbonyl group (-COOEt) and at the 3-position with a boronic acid group (-B(OH)₂).
Table 1: Physicochemical Properties of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉BO₅ | cymitquimica.comscbt.com |
| Molecular Weight | 183.95 g/mol | cymitquimica.com |
| Appearance | Solid | cymitquimica.com |
Synthesis and Reactivity
The synthesis of furan-boronic acids can be achieved through various methods, often involving the reaction of a lithiated furan species with a trialkyl borate (B1201080) followed by acidic workup. For instance, the synthesis of related furoic acids can be achieved through the oxidation of furfural (B47365). orgsyn.org A general approach to producing alkyl 3-furoates involves a two-step process starting from 4-acyl-2,3-dihydrofurans. google.com The bromination of alkyl furoates has also been explored for the synthesis of dibromofuran derivatives. google.com While a specific, detailed synthesis for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is not extensively documented in readily available literature, its preparation would likely follow established methodologies for the synthesis of substituted furan-boronic acids.
The primary reactivity of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the boronic acid acts as an organometallic nucleophile, transferring the furan moiety to an organic halide or triflate, thus forming a new carbon-carbon bond. The presence of the ethoxycarbonyl group can influence the electronic nature of the furan ring and may require specific optimization of reaction conditions.
Applications in Organic Synthesis
The utility of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid as a building block is demonstrated in its potential application in the synthesis of a variety of organic molecules. While specific examples exclusively using this compound are not widely reported, the broader class of furan-boronic acids is instrumental in constructing complex natural products and biologically active compounds. rsc.org For example, the furan moiety is a key component of many natural products, and methods for their synthesis are of great interest. rsc.org
Table 2: Potential Applications in Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Potential Product | Significance |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide | 3-Aryl-2-(ethoxycarbonyl)furan | Synthesis of biaryl and heteroaryl compounds |
| Suzuki-Miyaura Coupling | Vinyl Halide | 3-Vinyl-2-(ethoxycarbonyl)furan | Access to conjugated systems |
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid stands as a valuable and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its unique structure, combining the desirable features of a furan scaffold with the reactive potential of a boronic acid, makes it a key intermediate for the construction of complex and functionally diverse molecules. As the demand for novel compounds in medicine and materials science continues to grow, the importance of specialized building blocks like (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is set to increase, paving the way for new discoveries and innovations in chemical synthesis.
Structure
2D Structure
Properties
IUPAC Name |
(2-ethoxycarbonylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNWKBXXSBMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675074 | |
| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-62-7 | |
| Record name | [2-(Ethoxycarbonyl)furan-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Ethoxycarbonyl Furan 3 Yl Boronic Acid
General Principles of Furan-Boronic Acid Reactivity
Furan-boronic acids, including the title compound, exhibit a rich and varied reactivity profile. The furan (B31954) moiety, a five-membered aromatic heterocycle, is inherently electron-rich due to the participation of the oxygen lone pair in the π-system. This high electron density makes the furan ring susceptible to electrophilic attack and influences its behavior in transition metal-catalyzed reactions.
The boronic acid group (-B(OH)₂) is a versatile functional group that serves as a source of a nucleophilic organic partner in cross-coupling reactions after activation by a base. The reactivity of the boronic acid is sensitive to the electronic nature of the organic group to which it is attached. In the case of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, the electron-withdrawing ethoxycarbonyl group at the 2-position significantly modulates the electronic properties of the furan ring, impacting its reactivity. This substituent decreases the electron density of the furan ring, which can influence the rates of key steps in catalytic cycles, such as transmetalation. The ethoxycarbonyl group also enhances the stability of the compound nih.govnih.gov.
Furan-boronic acids can participate in various reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction of furan-boronic acids, where they couple with organic halides or triflates in the presence of a palladium catalyst and a base to form biaryl or vinylfuran structures.
Other Cross-Coupling Reactions: Furan-boronic acids can also participate in other transition metal-catalyzed reactions, such as Chan-Lam and Heck-type couplings, under specific conditions.
Electrophilic and Nucleophilic Reactions: The furan ring can undergo electrophilic substitution, although the presence of the electron-withdrawing group can deactivate the ring towards this type of reaction. The boronic acid moiety can also be the site of nucleophilic attack.
Detailed Analysis of Cross-Coupling Reaction Mechanisms
The Suzuki-Miyaura cross-coupling reaction is the cornerstone of the application of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. The catalytic cycle for this reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition Pathways with Transition Metal Catalysts
The catalytic cycle is initiated by the oxidative addition of an organic halide (Ar-X) to a low-valent transition metal complex, typically a Pd(0) species. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The rate of oxidative addition is influenced by several factors, including the nature of the halide (I > Br > Cl), the electronic properties of the aryl halide, and the ligands coordinated to the palladium center uvic.caillinois.eduresearchgate.net.
For the coupling of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, the oxidative addition step does not directly involve the boronic acid itself. However, the nature of the palladium(II) intermediate formed in this step is crucial for the subsequent transmetalation. The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly affect the rate and efficiency of the oxidative addition uvic.caillinois.eduresearchgate.net. Bulky and electron-rich phosphine ligands are often employed to promote this step, particularly with less reactive aryl chlorides.
A general representation of the oxidative addition step is shown below:
Where L represents the ligand, and Ar-X is the organic halide.
Transmetalation Kinetics and Thermodynamics
Transmetalation is the key step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or other leaving group. This step is often considered the rate-determining step of the Suzuki-Miyaura reaction. The reactivity of the boronic acid in this step is significantly enhanced by the presence of a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻), which then readily transfers its organic group to the palladium complex elsevierpure.comnih.gov.
The kinetics of transmetalation are influenced by:
The nature of the base: The strength and type of base (e.g., carbonates, phosphates, hydroxides) can affect the concentration and reactivity of the boronate species.
The electronic properties of the boronic acid: Electron-withdrawing groups on the aryl or heteroaryl ring of the boronic acid can decrease the nucleophilicity of the organic group, potentially slowing down the transmetalation rate. In the case of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, the electron-withdrawing ethoxycarbonyl group is expected to have such an effect.
The ligands on the palladium complex: The ligands can influence the electrophilicity of the palladium center and create steric hindrance around it.
The general transmetalation process can be depicted as:
Where R is the (2-(ethoxycarbonyl)furan-3-yl) group.
| Factor | Influence on Transmetalation Rate |
| Base Strength | Stronger bases can increase the concentration of the reactive boronate species, potentially increasing the rate. |
| Electron-withdrawing substituents on boronic acid | Decrease the nucleophilicity of the organic group, potentially decreasing the rate. |
| Steric hindrance on boronic acid | Can hinder the approach to the palladium center, decreasing the rate. |
| Ligand size on Palladium | Bulky ligands can slow down the transmetalation step due to steric hindrance. |
Reductive Elimination Pathways and Product Formation
The final step of the catalytic cycle is reductive elimination, where the two organic groups (the one from the organic halide and the one from the boronic acid) coupled on the palladium(II) center are eliminated to form the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The rate of reductive elimination is influenced by the electronic and steric properties of the ligands and the coupled organic groups berkeley.edunih.govnih.govberkeley.edu. Electron-donating ligands and steric crowding around the palladium center can promote reductive elimination. The formation of the stable C-C bond provides the thermodynamic driving force for this step.
The reductive elimination step is represented as:
Role of Ligands and Bases in Catalytic Cycles
Both ligands and bases play crucial roles throughout the Suzuki-Miyaura catalytic cycle.
Ligands , typically phosphines, stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. The choice of ligand can influence:
The rate of oxidative addition.
The stability of the organopalladium intermediates.
The rate of transmetalation and reductive elimination.
| Component | Role in the Catalytic Cycle |
| Ligand | Stabilizes the palladium catalyst, modulates its electronic and steric properties, and influences the rates of all elementary steps. |
| Base | Activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step. |
Electrophilic and Nucleophilic Reactivity Profiles
Beyond its central role in cross-coupling reactions, (2-(Ethoxycarbonyl)furan-3-yl)boronic acid possesses a reactivity profile that includes both electrophilic and nucleophilic characteristics.
Electrophilic Reactivity: The furan ring, although inherently electron-rich, is deactivated towards electrophilic aromatic substitution by the electron-withdrawing ethoxycarbonyl group at the 2-position quora.com. Electrophilic attack, if it occurs, would be directed to the 4- or 5-position, but harsher reaction conditions would likely be required compared to unsubstituted furan. The boronic acid group itself can also be considered an electrophilic center (a Lewis acid) and can interact with nucleophiles.
Nucleophilic Reactivity: The primary nucleophilic character of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is expressed through the furan ring in the transmetalation step of the Suzuki-Miyaura reaction, after activation by a base. The boron atom in the boronate form is part of an anionic species, and the organic group attached to it acts as the nucleophile that attacks the electrophilic palladium center. The nucleophilicity of the furan ring is somewhat attenuated by the electron-withdrawing ester group, which can be a factor in optimizing reaction conditions.
Furthermore, the boronic acid moiety can be a target for nucleophilic attack at the boron atom. For instance, diols can react with the boronic acid to form cyclic boronate esters, a reaction often used to protect the boronic acid or to modify its reactivity and solubility.
Stability and Degradation Pathways under Reaction Conditions
Detailed experimental data and in-depth mechanistic studies specifically investigating the stability and degradation pathways of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid under a range of reaction conditions are not extensively documented in publicly available scientific literature. General principles of boronic acid chemistry, particularly concerning heteroaryl boronic acids, provide a framework for understanding its likely behavior. The stability of boronic acids is a critical factor in their synthetic utility, especially in metal-catalyzed cross-coupling reactions where conditions can be harsh.
The primary degradation pathway for many heteroaryl boronic acids is protodeboronation , where the C–B bond is cleaved, and the boron moiety is replaced by a hydrogen atom. wikipedia.org This undesired side reaction can significantly lower the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on several factors, including the electronic nature of the aromatic ring, the pH of the reaction medium, temperature, and the specific catalyst system employed. wikipedia.orgnih.gov
For furan-containing boronic acids, the inherent electronic properties of the furan ring can influence stability. The presence of an electron-withdrawing ethoxycarbonyl group at the 2-position in (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is generally suggested to enhance the stability of the molecule. myskinrecipes.commyskinrecipes.commyskinrecipes.com This stabilizing effect can be attributed to the modulation of the electron density of the furan ring, which may disfavor the intermediates involved in protodeboronation.
In addition to protodeboronation, oxidative degradation can be another pathway for the decomposition of boronic acids. semanticscholar.orgnih.gov Under oxidative conditions, which can be encountered in certain cross-coupling reactions, the boronic acid moiety can be converted to a hydroxyl group. The furan ring itself can also be susceptible to oxidative cleavage under certain conditions. organicreactions.org
While specific data tables for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid are not available, the following table illustrates hypothetical stability data based on general knowledge of related compounds to demonstrate how various factors might influence its degradation.
Table 1: Hypothetical Influence of Reaction Conditions on the Degradation of a Substituted Furan Boronic Acid
| Condition | Parameter | Effect on Degradation Rate | Predominant Pathway(s) |
| Temperature | 50°C | Low | Protodeboronation, Oxidation |
| 80°C | Moderate | Protodeboronation, Oxidation | |
| 110°C | High | Protodeboronation, Thermal Decomposition | |
| pH | 5 | Low | Acid-catalyzed Protodeboronation |
| 7 | Moderate | Base-catalyzed Protodeboronation | |
| 9 | High | Base-catalyzed Protodeboronation | |
| Catalyst | Palladium(II) Acetate (B1210297) | Varies | Protodeboronation (ligand dependent) |
| Tetrakis(triphenylphosphine)palladium(0) | Varies | Protodeboronation (ligand dependent) | |
| Solvent | Dioxane/Water | Moderate | Protodeboronation |
| Toluene | Low | Minimal Protodeboronation | |
| Dimethylformamide (DMF) | High | Thermal Decomposition, Protodeboronation |
This table is for illustrative purposes only and is not based on experimental data for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid.
Further empirical research is necessary to establish the precise stability profile and degradation pathways of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. Such studies would involve systematic variation of reaction parameters and quantification of the parent compound and its degradation products over time, likely employing techniques such as NMR spectroscopy and chromatography.
Applications of 2 Ethoxycarbonyl Furan 3 Yl Boronic Acid in Complex Molecule Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a paramount method for forging carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
Coupling with Aryl and Heteroaryl Halides
While specific studies detailing the Suzuki-Miyaura coupling of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid with a wide array of aryl and heteroaryl halides are not extensively documented in publicly available research, the general reactivity of furan-3-ylboronic acids provides a strong predictive framework. The coupling of furan-3-ylboronic acids with various aryl and heteroaryl halides is known to proceed efficiently. For instance, furan-3-ylboronic acid has been successfully coupled with activated N-heteroaryl chlorides. It is anticipated that (2-(Ethoxycarbonyl)furan-3-yl)boronic acid would participate in similar transformations. The electron-withdrawing nature of the ethoxycarbonyl group at the 2-position may influence the electronic properties of the furan (B31954) ring and, consequently, the transmetalation step of the catalytic cycle.
General conditions for such couplings often employ a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in a suitable solvent system, which can include aqueous mixtures.
Table 1: Representative Suzuki-Miyaura Coupling of Furan-3-boronic Acids with Aryl/Heteroaryl Halides (Illustrative) Specific data for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is not available in the cited literature. The following table is a generalized representation based on reactions of similar furanboronic acids.
| Entry | Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 3-(4-methoxyphenyl)furan | Good |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 3-(pyridin-2-yl)furan | Moderate to Good |
| 3 | 3-Bromothiophene | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DME/H₂O | 3-(thiophen-3-yl)furan | Good |
Coupling with Pseudohalides (e.g., Triflates, Tosylates)
Aryl and heteroaryl triflates (trifluoromethanesulfonates) are excellent substrates for Suzuki-Miyaura couplings, often exhibiting reactivity comparable to or even exceeding that of the corresponding halides. This allows for orthogonal and sequential cross-coupling strategies. While direct examples featuring (2-(Ethoxycarbonyl)furan-3-yl)boronic acid are scarce, the coupling of other heteroarylboronic acids with aryl and heteroaryl triflates is well-established. These reactions typically proceed under similar palladium-catalyzed conditions as those with halides, sometimes requiring specific ligand systems to achieve high efficiency.
Substrate Scope and Functional Group Tolerance
The Suzuki-Miyaura reaction is renowned for its compatibility with a wide range of functional groups on both the organoboron and halide/triflate partners. This tolerance is a key advantage, allowing for the late-stage functionalization of complex molecules. For (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, the ester functionality is generally stable under typical Suzuki-Miyaura conditions. The reaction is known to tolerate esters, amides,
Beyond Suzuki-Miyaura: Other Catalytic Transformations
Copper-Mediated Reactions
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid and its derivatives are valuable substrates in a variety of copper-mediated cross-coupling reactions. These reactions leverage the unique reactivity of the furan boronic acid moiety to form new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. A prominent example of such transformations is the Chan-Lam coupling, which facilitates the formation of aryl ethers, amines, and amides. organic-chemistry.orgwikipedia.org
The Chan-Lam coupling reaction involves the cross-coupling of a boronic acid with an alcohol or an amine, catalyzed by copper complexes. wikipedia.org This reaction can often be performed under mild conditions, at room temperature and open to the air, which presents an advantage over some palladium-catalyzed methods. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-alkoxide or copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The copper(I) is then reoxidized to copper(II) to continue the catalytic cycle, a process often facilitated by atmospheric oxygen. organic-chemistry.org
While direct examples utilizing (2-(ethoxycarbonyl)furan-3-yl)boronic acid in Chan-Lam couplings are not extensively documented in readily available literature, the reaction is broadly applicable to a wide range of aryl and heteroaryl boronic acids. organic-chemistry.orgnih.gov For instance, copper-catalyzed C-N cross-coupling of various aryl boronic acids with amides has been demonstrated to proceed at room temperature, highlighting the mildness and functional group tolerance of these methods. researchgate.net
Copper catalysis is also employed in the conversion of aryl boronic acids into other valuable functional groups. For example, a copper(II)-catalyzed method allows for the transformation of aryl and heteroaryl boronic acids into the corresponding aryl azides. nih.govnih.gov This reaction tolerates a wide array of functional groups and proceeds under mild conditions. nih.gov The resulting aryl azides are versatile intermediates, particularly for the synthesis of 1,2,3-triazoles via "click" chemistry. nih.govorganic-chemistry.org
Furthermore, copper catalysts can mediate the homocoupling of boronic acids, which can sometimes be an undesired side reaction in cross-coupling processes. mdpi.comresearchgate.net Understanding the mechanism of this homocoupling is crucial for optimizing desired cross-coupling reactions. mdpi.comresearchgate.net Studies have shown that the presence of a coordinating base plays a key role in the transmetalation from boron to copper. mdpi.comresearchgate.net
Below is a table summarizing various copper-mediated reactions applicable to aryl boronic acids, including furan-based substrates.
| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product | Key Features |
| Chan-Lam Coupling | Aryl boronic acid, Amine/Alcohol | Cu(OAc)₂, Base (e.g., pyridine) | Aryl amine/ether | Mild conditions, often open to air. organic-chemistry.orgwikipedia.org |
| Azidation | Aryl boronic acid, Sodium azide | Cu(OAc)₂ | Aryl azide | Good functional group tolerance. nih.govnih.gov |
| Homocoupling | Aryl boronic acid | CuCl₂ or CuCl, Base | Symmetrical biaryl | Can be a side reaction in cross-couplings. mdpi.comresearchgate.net |
| C-N Cross-Coupling | Nitroarene, Aryl boronic acid | CuX, Diphosphine ligand | Diarylamine | Uses a silane (B1218182) as a reductant. nih.gov |
Multi-Component Reactions Incorporating the Furan Boronic Acid Moiety
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity generation. nih.gov The incorporation of furan boronic acid derivatives, such as (2-(ethoxycarbonyl)furan-3-yl)boronic acid, into MCRs provides a powerful strategy for the rapid assembly of complex furan-containing molecules.
One of the most notable MCRs involving boronic acids is the Petasis reaction, also known as the borono-Mannich reaction. nih.gov This reaction typically involves the condensation of an amine, an aldehyde, and a vinyl or aryl boronic acid to generate allylic or benzylic amines. nih.gov The mechanism is believed to proceed through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the boronic acid. The use of a furan boronic acid in a Petasis-type reaction would allow for the direct introduction of the furan nucleus into the product structure.
Another important class of MCRs where boronic acids can be utilized is the Ugi reaction. The classical Ugi four-component reaction (Ugi-4CR) combines a carbonyl compound, an amine, an isocyanide, and a carboxylic acid to produce an α-acylamino amide. nih.gov While the boronic acid itself is not a classical Ugi component, it can be incorporated into one of the starting materials or the product can be further functionalized in a subsequent step using the boronic acid. For example, a multi-component reaction can be used to synthesize a complex molecule which then undergoes a Suzuki-type coupling with a furan boronic acid. mdpi.com
Recent research has focused on developing novel MCRs to synthesize complex boronic acids themselves, which can then be used as building blocks in further synthetic transformations. rug.nl For example, a three-component reaction involving a formylphenyl boronic acid, an aminopyridine, and an isocyanide has been used to generate complex boronic acid products. rug.nl This highlights the versatility of the boronic acid functional group in the context of MCRs.
The table below illustrates how a furan boronic acid could be conceptually integrated into common MCRs.
| MCR Type | Typical Components | Potential Role of Furan Boronic Acid | Resulting Structure |
| Petasis Reaction | Aldehyde, Amine, Boronic Acid | Acts as the boronic acid component. | Furan-containing allylic/benzylic amine. nih.gov |
| Ugi-type Reaction | Carbonyl, Amine, Isocyanide, Carboxylic Acid | Incorporated into one of the starting materials (e.g., a furan-containing aldehyde). | Complex amide with a furan substituent. nih.govrsc.org |
| Post-MCR Modification | Product of an MCR containing a halide | Suzuki coupling partner. | Furan-containing complex molecule. mdpi.com |
Synthesis of Biologically Active Molecules and Natural Product Analogs
The furan ring is a key structural motif found in a wide variety of biologically active molecules and natural products. researchgate.netnih.gov (2-(Ethoxycarbonyl)furan-3-yl)boronic acid serves as a versatile building block for the synthesis of these important compounds, enabling the construction of complex molecular frameworks.
The furan nucleus is present in numerous approved pharmaceutical agents with diverse therapeutic applications, including antibacterial, antiviral, and anti-inflammatory drugs. slideshare.netmdpi.com The synthesis of these molecules often relies on the strategic introduction of the furan ring, a process where furan boronic acids can play a crucial role through cross-coupling reactions.
For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have shown antimicrobial activity, can be achieved through the hydroarylation of 3-(furan-2-yl)propenoic acids. mdpi.comnih.gov While this specific example does not directly use a boronic acid, the reverse synthesis, coupling a furan boronic acid with an appropriate partner, is a common strategy in medicinal chemistry. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between a boronic acid and an organohalide, is a powerful tool for constructing the biaryl linkages often found in drug candidates.
The development of new anticancer agents is an area where furan-containing compounds have shown significant promise. nih.gov For instance, derivatives of benzo[b]furan have been investigated for their potent antiproliferative activity. nih.gov The synthesis of these complex scaffolds can be facilitated by coupling reactions where a furan boronic acid derivative could be a key intermediate.
The table below lists some furan-containing drugs and the potential synthetic role of a furan boronic acid.
| Furan-Containing Drug | Therapeutic Class | Potential Synthetic Application of Furan Boronic Acid |
| Ranitidine | H₂ antagonist | Retrosynthetic analysis suggests a furan building block could be coupled to the side chain. slideshare.net |
| Nitrofurantoin | Antibacterial | The core nitrofuran structure could potentially be assembled via coupling reactions involving a functionalized furan. slideshare.net |
| Darunavir | HIV protease inhibitor | Contains a furan ring that is a key part of the molecule's structure. mdpi.com |
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid and its protected forms, such as the corresponding pinacol (B44631) ester, are valuable advanced intermediates in the drug discovery process. google.com These compounds provide a stable and reactive handle for introducing the substituted furan moiety into a wide range of molecules during the synthesis of compound libraries for high-throughput screening.
The synthesis of functionalized furan boronic acid esters, such as 2-formylfuran-4-boronic acid pinacol ester, has been developed to provide key intermediates for pharmaceutical synthesis. google.com These intermediates are then used in subsequent coupling reactions, like the Suzuki coupling, to build more complex molecules. google.com The ability to generate these boronic acid derivatives efficiently is crucial for their application in large-scale synthesis campaigns.
Furthermore, furan boronic acids can be used to synthesize analogs of natural products. researchgate.net Many natural products containing a furan core exhibit interesting biological activities. nih.gov By using furan boronic acids in modular synthetic approaches, chemists can create a diverse range of analogs to probe structure-activity relationships and develop new therapeutic leads. For instance, the synthesis of 5-substituted furan-2-yl C-nucleosides has been achieved using Suzuki coupling of a furan boronic acid derivative, leading to novel analogs of nucleoside pairs. researchgate.net
The versatility of (2-(ethoxycarbonyl)furan-3-yl)boronic acid as an intermediate is highlighted by its potential use in various coupling reactions to access a diverse set of molecular scaffolds relevant to drug discovery.
Computational and Spectroscopic Studies on 2 Ethoxycarbonyl Furan 3 Yl Boronic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanics modelling method used to investigate the electronic structure of many-body systems. For (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, DFT calculations can predict its geometry, electronic properties, and reactivity, as well as model its behavior in chemical reactions.
DFT calculations can map the electronic landscape of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting its chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is essential for predicting how it will interact with other reagents. For boronic acids, electron-withdrawing or -donating groups on the aromatic ring can influence their acidity and reactivity. mdpi.com
Table 1: Illustrative Calculated Electronic Properties of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid Note: The following data is illustrative as specific DFT calculations for this compound are not available in the cited literature. The values represent the type of data that would be generated from such a study.
| Property | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
A significant application of DFT is in the study of reaction mechanisms through the analysis of transition states. For key reactions involving (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, such as the Suzuki-Miyaura coupling, DFT can be used to calculate the energy barriers of each elementary step (oxidative addition, transmetalation, and reductive elimination). This analysis helps in identifying the rate-determining step and understanding the influence of the furan (B31954) ring and the ethoxycarbonyl substituent on the reaction kinetics. Computational studies on similar catalyzed reactions, for instance, the BF3-catalyzed cycloaddition of furan, have demonstrated the power of DFT in elucidating reaction pathways. nih.gov
The three-dimensional structure and conformational flexibility of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid are critical to its reactivity. DFT calculations can determine the most stable conformation by analyzing the potential energy surface as a function of the rotation around key single bonds, such as the C-C bond connecting the furan ring to the ethoxycarbonyl group and the C-B bond. The energy barriers associated with these rotations, known as torsional barriers, provide insight into the molecule's structural dynamics.
NMR Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For instance, ¹H NMR spectra of furan derivatives show characteristic shifts for the ring protons. researchgate.net Furthermore, ¹¹B NMR spectroscopy is particularly useful for studying boronic acids, as the chemical shift of the boron atom is sensitive to its coordination environment and hybridization state (trigonal planar sp² vs. tetrahedral sp³), which changes upon interaction with diols or during reaction. nsf.gov This technique can be used to monitor the progress of reactions and to study the pKa of the boronic acid. nsf.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid Note: The following data is representative for similar furan and boronic acid structures, as a specific, complete high-resolution spectrum for this compound is not available in the cited literature. Chemical shifts are typically reported in ppm relative to a standard.
| Nucleus | Representative Chemical Shift (ppm) |
|---|---|
| Furan H-4 | ~7.2-7.4 |
| Furan H-5 | ~8.0-8.2 |
| -OCH₂ CH₃ | ~4.2-4.4 |
| -OCH₂CH₃ | ~1.2-1.4 |
| Furan C-2 | ~158-160 |
| Furan C-3 | ~110-115 (broad due to B) |
| Furan C-4 | ~125-127 |
| Furan C-5 | ~145-147 |
| C =O | ~165-168 |
| -OC H₂CH₃ | ~60-62 |
| -OCH₂C H₃ | ~14-16 |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a highly sensitive technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, which is C₇H₉BO₅. cymitquimica.comscbt.com When coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a powerful tool for monitoring the progress of reactions. This allows for the identification of reactants, intermediates, and products in a reaction mixture, which is crucial for optimizing reaction conditions and understanding reaction mechanisms. The fragmentation patterns observed in the mass spectrum can also provide structural information about the molecule and its derivatives. imreblank.chnist.gov
X-ray Crystallography of Derivatives and Intermediates
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable crystal of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid itself might be challenging, the crystallographic analysis of its stable derivatives or reaction intermediates can offer invaluable insights. For example, the crystal structure of a boronate ester derivative would confirm the geometry at the boron center and reveal the conformation of the molecule in the solid state. This experimental data is also crucial for validating and refining the geometries predicted by computational methods like DFT. X-ray crystallography studies on other boronic acid derivatives have been instrumental in understanding their binding modes and inhibitor activities. mdpi.com
Table 4: List of Compounds and Techniques
| Name |
|---|
| (2-(Ethoxycarbonyl)furan-3-yl)boronic acid |
| Suzuki-Miyaura coupling |
| Oxidative addition |
| Transmetalation |
| Reductive elimination |
| Density Functional Theory (DFT) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrometry (MS) |
| Gas Chromatography-Mass Spectrometry (GC-MS) |
| Liquid Chromatography-Mass Spectrometry (LC-MS) |
| High-Resolution Mass Spectrometry (HRMS) |
| X-ray Crystallography |
Future Directions and Emerging Research Avenues
Sustainable Synthetic Routes for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid
The chemical industry is increasingly focusing on green and sustainable chemistry principles, a trend that directly impacts the synthesis of key intermediates like (2-(Ethoxycarbonyl)furan-3-yl)boronic acid. frontiersin.org A primary driver for this shift is the potential to derive furanic compounds from abundant and renewable carbohydrate biomass, offering a sustainable alternative to petroleum-based starting materials. tandfonline.commdpi.com
Lignocellulosic biomass, which is rich in C5 and C6 sugars, serves as a crucial raw material for producing furan (B31954) platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comresearchgate.net These molecules are key precursors in the synthesis of a wide array of furan derivatives. scispace.com Research is focused on developing efficient catalytic processes to convert these biomass-derived platforms into more complex molecules. For instance, processes are being developed to produce furan derivatives from sugars in biphasic reactor systems, which can enhance product selectivity and ease of separation. patentcut.comgoogle.com The development of one-step, eco-friendly synthetic routes to furan-based monomers is a significant area of investigation, aiming to reduce reaction times and the use of hazardous reagents. rsc.orgresearchgate.net
Future research will likely concentrate on the following:
Direct Conversion from Biomass: Developing catalytic systems that can directly and selectively convert C5 sugars, like xylose, into precursors for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, thereby minimizing intermediate steps.
Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives and utilizing solid acid catalysts or biocatalysts to improve the environmental profile of the synthesis. scispace.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product, a core principle of green chemistry. nih.gov
Development of Novel Catalytic Systems
The utility of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid is intrinsically linked to the efficiency of the catalytic reactions in which it participates, most notably the Suzuki-Miyaura cross-coupling reaction. borates.today The development of highly active and robust catalyst systems is a major research focus.
Current research highlights the importance of the catalyst system in achieving high yields for the coupling of furan boronic acids, especially with challenging substrates like heteroaryl chlorides. acs.org Palladium-based catalysts remain central, with ongoing efforts to design more effective ligands that can promote high catalytic turnover and tolerate a wide range of functional groups. acs.orgresearchgate.net Beyond palladium, there is growing interest in using more abundant and less expensive metals like copper and nickel as catalysts for cross-coupling reactions. borates.today
Key areas for future catalyst development include:
Non-Noble Metal Catalysis: Expanding the scope of iron, cobalt, nickel, and copper catalysts for cross-coupling reactions involving furan boronic acids to reduce costs and environmental impact. frontiersin.org
Photoredox Catalysis: Exploring light-driven catalytic cycles for Suzuki-type couplings, which can often proceed under milder conditions and offer alternative reactivity patterns. rsc.org
| Catalyst Type | Focus Area | Potential Advantages | Associated Research Findings |
|---|---|---|---|
| Palladium-Based | Development of highly active monophosphine ligands. acs.org | High efficiency for coupling heteroaryl halides and hindered substrates. acs.org | Effective for Suzuki-Miyaura coupling of 3-furan boronic acid with activated heteroaryl chlorides. acs.org |
| Copper-Based | Use in C-O and C-N cross-coupling reactions. researchgate.net | Cost-effective alternative to palladium for specific transformations. | Offers a complementary method for transforming furan-based boron compounds. |
| Non-Noble Metals (Fe, Co, Ni) | Valorization of biomass and upgrading of furan derivatives. frontiersin.org | Reduces catalyst cost for industrial applications. | Ni-doped molybdenum carbide catalysts show high selectivity in furfural hydrogenation. mdpi.com |
| Photoredox Catalysts | Transition metal-free synthesis of olefins. rsc.org | Mild reaction conditions, novel reactivity. | Enables one-pot vinylation, allylation, and alkynylation via deborylative radical initiation. rsc.org |
Exploration of New Reaction Pathways and Reactivity Patterns
While the Suzuki-Miyaura reaction is a cornerstone, researchers are actively exploring new ways to utilize the reactivity of furan boronic acids. This includes investigating unconventional, metal-free reaction conditions and discovering novel transformations.
A notable development is the cascade addition and ring-opening of furans with boronic acids under metal-free conditions, promoted by a simple organic acid like tartaric acid. rsc.orgresearchgate.net This reaction forms functionalized γ-ketoaldehydes, demonstrating a completely new reactivity pattern for furan boronic acids that goes beyond simple cross-coupling. rsc.org Furthermore, the generation of transient boronic acid intermediates in situ allows for sequential C-C bond formation, opening up complex synthetic strategies from simple precursors. shu.ac.uk
Future research in this area is expected to focus on:
Metal-Free Couplings: Further development of reactions that avoid transition metals, which can be advantageous in terms of cost, toxicity, and product purity. rsc.org
Cascade Reactions: Designing complex, multi-step reactions that occur in a single pot, leading to the rapid construction of intricate molecular architectures from (2-(Ethoxycarbonyl)furan-3-yl)boronic acid.
Asymmetric Synthesis: Developing chiral catalysts or protocols that enable the enantioselective transformation of furan boronic acids, a crucial step for applications in medicinal chemistry. researchgate.net
Expanding Applications in Materials Science and Medicinal Chemistry
The unique structural and electronic properties of the furan ring, combined with the versatile reactivity of the boronic acid group, make (2-(Ethoxycarbonyl)furan-3-yl)boronic acid a highly attractive building block for advanced materials and bioactive molecules.
In Materials Science, furan-based conjugated compounds are being investigated for applications in organic electronics. ntu.edu.sgntu.edu.sg The ability to construct extended π-conjugated systems through reactions like the Suzuki-Miyaura coupling is fundamental to creating new organic semiconductors, light-emitting materials for OLEDs, and components for organic photovoltaics. nbinno.com The furan ring is a bio-based alternative to traditional aromatic units, which aligns with the push for sustainability in electronics. tandfonline.comntu.edu.sg
In Medicinal Chemistry, boronic acids are recognized as important pharmacophores and versatile synthetic intermediates. nih.govresearchgate.net They can act as bioisosteres of carboxylic acids and form reversible covalent bonds with biological targets, a property exploited in drug design. nih.gov Furan-containing molecules are prevalent in pharmaceuticals and agrochemicals. scispace.com Therefore, (2-(Ethoxycarbonyl)furan-3-yl)boronic acid serves as a key starting material for synthesizing novel drug candidates and exploring structure-activity relationships. chemrxiv.org
| Field | Specific Application Area | Rationale | Relevant Research |
|---|---|---|---|
| Materials Science | Organic Electronics (OLEDs, OPVs, OFETs) | Furan is a renewable, electron-rich heterocycle for building π-conjugated systems. ntu.edu.sgnbinno.com | Synthesis of furan-based materials for organic electronic applications. ntu.edu.sgntu.edu.sg |
| Bio-based Polymers | Furan derivatives can replace petroleum-based monomers like BPA. tandfonline.com | Synthesis of furan-based diepoxy monomers as alternatives to petrochemicals. rsc.orgresearchgate.net | |
| Medicinal Chemistry | Drug Discovery Building Block | Boronic acids are key intermediates for complex molecule synthesis via Suzuki coupling. chemrxiv.org | Boronic acids are widely used for synthesizing bioactive molecules and as active agents themselves. nih.govchemrxiv.org |
| Bio-sensors | Boronic acids can bind to diols, enabling the detection of sugars and other biologically relevant molecules. bath.ac.ukrsc.org | Development of boronic acid-based sensors for glucose and dopamine. bath.ac.uk |
Flow Chemistry and Continuous Processing Approaches
Flow chemistry is emerging as a powerful technology for the synthesis of chemical intermediates, including boronic acids. organic-chemistry.orgresearchgate.net This approach involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor. For reactions involving highly reactive intermediates, such as the organolithium species often used in boronic acid synthesis, flow chemistry offers significant advantages. acs.org
Key benefits of flow chemistry include:
Enhanced Safety: Precise control over reaction temperature and mixing minimizes the risks associated with exothermic reactions or unstable intermediates. acs.org
Improved Yield and Purity: Rapid mixing and short residence times can suppress side reactions, leading to cleaner products and higher yields. organic-chemistry.orgacs.org
Scalability: Scaling up production from laboratory to industrial scale is often more straightforward and efficient with continuous flow systems compared to batch processes. researchgate.netacs.org
The synthesis of boronic acids via lithium-halogen exchange followed by borylation has been successfully demonstrated in flow reactors, achieving high throughput and purity on a multigram scale with reaction times of less than a second. organic-chemistry.orgacs.org Applying these continuous processing techniques to the synthesis of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid could make its production more efficient, safer, and more scalable, further enhancing its attractiveness as a commercial building block. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-(Ethoxycarbonyl)furan-3-yl)boronic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, analogous furan-3-ylboronic acids have been coupled with aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water under reflux (80–100°C) . Key factors affecting yield include:
- Catalyst loading : Optimal Pd concentrations range from 1–5 mol%.
- Base selection : Na₂CO₃ or K₂CO₃ ensures efficient deprotonation.
- Temperature : Elevated temperatures (>80°C) improve reaction kinetics but may degrade sensitive functional groups.
- Purification : Column chromatography (silica gel, hexane/EtOAc) is commonly used .
Q. How can researchers characterize the purity and structural integrity of (2-(Ethoxycarbonyl)furan-3-yl)boronic acid?
- Methodological Answer :
- ¹H NMR : Peaks for the ethoxycarbonyl group (δ ~4.2–4.4 ppm for -OCH₂CH₃) and furan protons (δ ~6.5–7.7 ppm) confirm substitution patterns .
- Mass Spectrometry (ESI) : Look for [M+H]⁺ or [M+Na]⁺ ions; deviations >0.1 Da indicate impurities .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity >95% .
- Anhydride Content : Titration or ¹¹B NMR detects boroxine formation, which impacts reactivity .
Q. What are the critical stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Moisture Sensitivity : Store at 0–6°C in sealed, argon-flushed containers to prevent hydrolysis of the boronic acid group .
- Anhydride Formation : Monitor for boroxine (cyclic trimer) via ¹H NMR (broad peaks at δ ~7–8 ppm). Reflux in THF/water regenerates monomeric boronic acid .
- Light Exposure : Protect from UV light to avoid decomposition of the ethoxycarbonyl group .
Advanced Research Questions
Q. How does the ethoxycarbonyl substituent affect the reactivity of the boronic acid group in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing ethoxycarbonyl group reduces electron density at the boron center, slowing transmetallation but improving oxidative addition with Pd(0) .
- Steric Hindrance : The substituent’s bulk may reduce coupling efficiency with sterically hindered aryl halides. Computational modeling (DFT) predicts optimal bond angles for Pd coordination .
- Comparative Studies : Replace the ethoxycarbonyl group with methyl or acetyl analogs (e.g., 5-Formylfuran-3-ylboronic acid) to isolate electronic contributions .
Q. What methodologies are effective in analyzing reaction intermediates when using this compound in multi-step syntheses?
- Methodological Answer :
- In Situ Monitoring : Use Raman spectroscopy or LC-MS to track intermediates (e.g., Pd-aryl complexes) during Suzuki-Miyaura reactions .
- Quenching Experiments : Add competitive inhibitors (e.g., thiophenol) to stabilize transient intermediates for isolation .
- Isotopic Labeling : Introduce ¹⁰B or ¹³C isotopes to trace boron migration pathways .
Q. How can researchers resolve contradictions in catalytic efficiency data when using this boronic acid in Suzuki-Miyaura couplings?
- Methodological Answer :
- Control Experiments : Test identical conditions with phenylboronic acid to isolate substrate-specific effects .
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Ni-based catalysts to identify metal-dependent reactivity .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, ligand ratio) .
Q. What role does this compound play in enzyme inhibition studies, and what experimental approaches validate these interactions?
- Methodological Answer :
- Enzyme Binding : The boronic acid group forms reversible covalent bonds with serine hydrolases (e.g., proteases). Use fluorescence polarization assays to measure binding affinity .
- X-Ray Crystallography : Resolve enzyme-inhibitor complexes to identify key hydrogen bonds (e.g., B–O interactions with catalytic residues) .
- Kinetic Studies : Monitor inhibition constants (Kᵢ) under varying pH conditions to assess pH-dependent activity .
Q. What computational modeling strategies predict the behavior of this compound in complex reaction systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for Suzuki-Miyaura coupling to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects on boronic acid hydration equilibria .
- Docking Simulations : Predict binding poses in enzyme active sites using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
